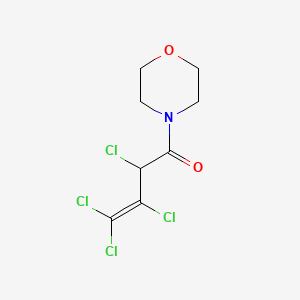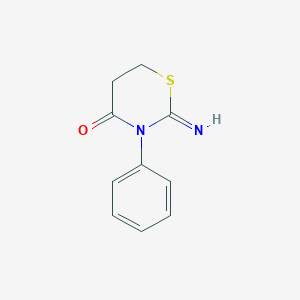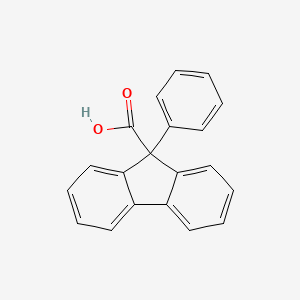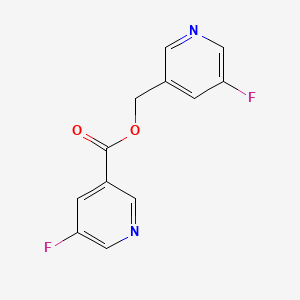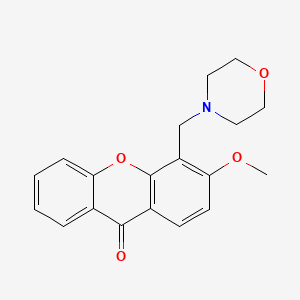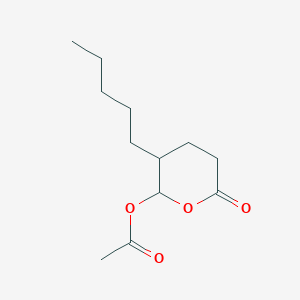![molecular formula C13H12N2O3S B14708984 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline CAS No. 24033-98-5](/img/structure/B14708984.png)
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is an organic compound that features a sulfanyl group attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both methoxy and nitro functional groups on the aromatic ring provides unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxy-2-nitroaniline with a thiol reagent under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of a leaving group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the sulfanyl group.
2-Methyl-4-methoxyaniline: Similar structure but with a methyl group instead of a nitro group.
Thiazole derivatives: Contain sulfur and nitrogen atoms in a heterocyclic ring, exhibiting diverse biological activities.
Uniqueness
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is unique due to the combination of methoxy, nitro, and sulfanyl groups on the aromatic ring. This combination provides distinct chemical reactivity and potential for various applications in research and industry.
Properties
CAS No. |
24033-98-5 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H12N2O3S/c1-18-9-6-7-13(11(8-9)15(16)17)19-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3 |
InChI Key |
BCETZHAIJWYJAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


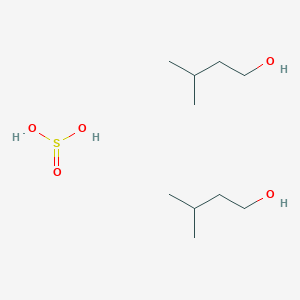
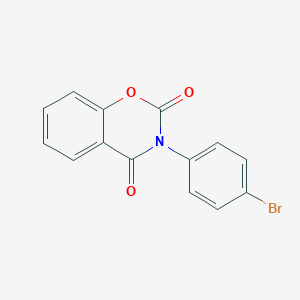



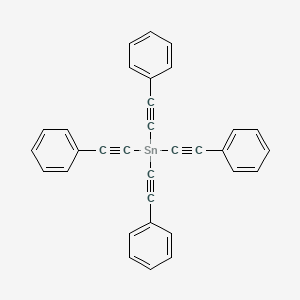
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)

